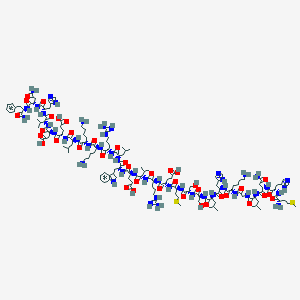
Parathyroid hormone (8-34)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parathyroid hormone (PTH) is a hormone produced by the parathyroid glands that regulate calcium and phosphate levels in the body. PTH has two main forms: PTH (1-84) and PTH (8-34). PTH (8-34) is a truncated form of PTH (1-84) that has been shown to have unique biochemical and physiological effects.
作用机制
Parathyroid hormone (8-34) (8-34) acts by binding to the Parathyroid hormone (8-34) receptor (Parathyroid hormone (8-34)1R) and inhibiting the activity of Parathyroid hormone (8-34) (1-84). Parathyroid hormone (8-34)1R is a G protein-coupled receptor that is expressed in various tissues, including bone, kidney, and intestine. Parathyroid hormone (8-34) (8-34) has been shown to inhibit bone resorption, increase bone formation, and enhance calcium reabsorption in the kidney.
生化和生理效应
Parathyroid hormone (8-34) (8-34) has been shown to have unique biochemical and physiological effects compared to Parathyroid hormone (8-34) (1-84). In animal models, Parathyroid hormone (8-34) (8-34) has been shown to increase bone mineral density, improve bone microarchitecture, and enhance bone strength. In addition, Parathyroid hormone (8-34) (8-34) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using Parathyroid hormone (8-34) (8-34) in lab experiments is its specificity for the Parathyroid hormone (8-34)1R receptor. This allows for more targeted effects compared to Parathyroid hormone (8-34) (1-84), which can bind to multiple receptors. However, one limitation of using Parathyroid hormone (8-34) (8-34) is its short half-life, which may require frequent dosing in experiments.
未来方向
For Parathyroid hormone (8-34) (8-34) research include investigating its potential therapeutic applications in various diseases, including osteoporosis, bone fractures, and chronic kidney disease. In addition, further studies are needed to elucidate the mechanisms of action of Parathyroid hormone (8-34) (8-34) and its unique biochemical and physiological effects. Finally, the development of Parathyroid hormone (8-34) (8-34) analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
In conclusion, Parathyroid hormone (8-34) (8-34) is a truncated form of Parathyroid hormone (8-34) (1-84) that has unique biochemical and physiological effects. Its specificity for the Parathyroid hormone (8-34)1R receptor makes it a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
Parathyroid hormone (8-34) (8-34) can be synthesized by solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of synthetic peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified by chromatography.
科学研究应用
Parathyroid hormone (8-34) (8-34) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, bone fractures, and chronic kidney disease. In addition, Parathyroid hormone (8-34) (8-34) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases.
属性
CAS 编号 |
101026-47-5 |
|---|---|
产品名称 |
Parathyroid hormone (8-34) |
分子式 |
C147H234N46O39S2 |
分子量 |
3333.9 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H234N46O39S2/c1-74(2)52-98(180-140(227)107(62-112(153)197)187-136(223)103(58-82-65-159-71-166-82)179-121(208)86(151)43-50-233-13)122(209)165-68-113(198)169-88(32-20-23-45-148)123(210)185-104(59-83-66-160-72-167-83)137(224)183-101(55-77(7)8)134(221)190-110(70-195)143(230)191-109(69-194)142(229)176-96(44-51-234-14)130(217)174-93(37-40-114(199)200)127(214)172-92(36-27-49-163-147(157)158)131(218)192-118(78(9)10)144(231)177-95(39-42-116(203)204)129(216)184-102(57-81-64-164-87-31-19-18-30-85(81)87)135(222)182-100(54-76(5)6)132(219)173-91(35-26-48-162-146(155)156)125(212)170-89(33-21-24-46-149)124(211)171-90(34-22-25-47-150)126(213)181-99(53-75(3)4)133(220)175-94(38-41-115(201)202)128(215)188-108(63-117(205)206)141(228)193-119(79(11)12)145(232)189-105(60-84-67-161-73-168-84)138(225)186-106(61-111(152)196)139(226)178-97(120(154)207)56-80-28-16-15-17-29-80/h15-19,28-31,64-67,71-79,86,88-110,118-119,164,194-195H,20-27,32-63,68-70,148-151H2,1-14H3,(H2,152,196)(H2,153,197)(H2,154,207)(H,159,166)(H,160,167)(H,161,168)(H,165,209)(H,169,198)(H,170,212)(H,171,211)(H,172,214)(H,173,219)(H,174,217)(H,175,220)(H,176,229)(H,177,231)(H,178,226)(H,179,208)(H,180,227)(H,181,213)(H,182,222)(H,183,224)(H,184,216)(H,185,210)(H,186,225)(H,187,223)(H,188,215)(H,189,232)(H,190,221)(H,191,230)(H,192,218)(H,193,228)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H4,155,156,162)(H4,157,158,163)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-/m0/s1 |
InChI 键 |
VCMBGFYSDPSKNU-YPVLSGPCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
其他 CAS 编号 |
101026-47-5 |
序列 |
MHNLGKHLSSMERVEWLRKKLEDVHNF |
同义词 |
parathormone (8-34) parathyroid hormone (8-34) PTH (8-34) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




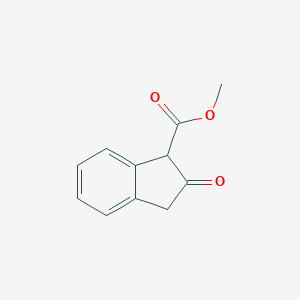
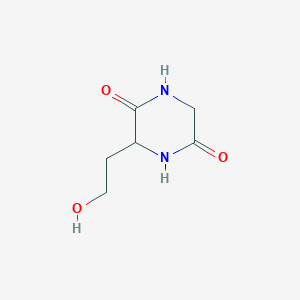

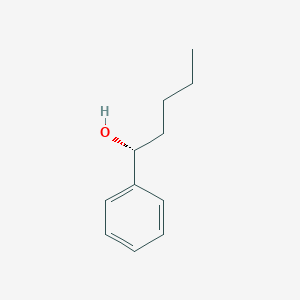

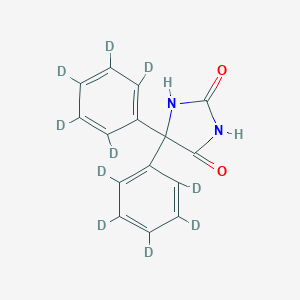
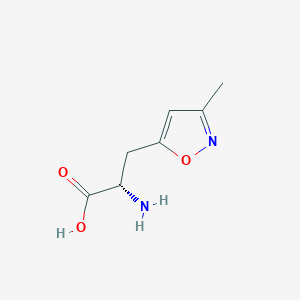
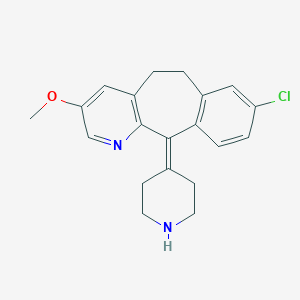

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
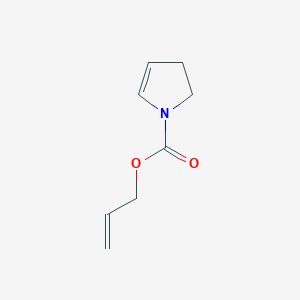
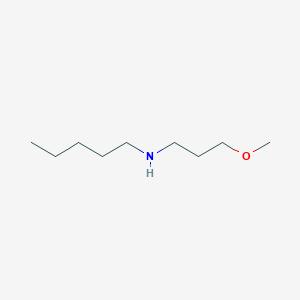
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)